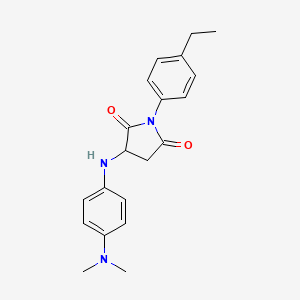

3-((4-(Dimethylamino)phenyl)amino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione

説明

特性

IUPAC Name |

3-[4-(dimethylamino)anilino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-4-14-5-9-17(10-6-14)23-19(24)13-18(20(23)25)21-15-7-11-16(12-8-15)22(2)3/h5-12,18,21H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIDBRIJQGNKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-((4-(dimethylamino)phenyl)amino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione , also referred to as a pyrrolidine derivative, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including cytotoxicity, genotoxicity, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 312.41 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its cytotoxic and genotoxic properties. The following sections summarize key findings from recent research.

Cytotoxicity Studies

A significant study evaluated the cytotoxic effects of the compound on human peripheral blood lymphocytes. The compound was tested at different concentrations (45, 90, and 180 µg/mL) in the presence and absence of a metabolic activation system (S9 mix). The results indicated:

- Mitotic Index (MI) : A decrease was observed in MI across all treated groups compared to controls.

- Nuclear Division Index (NDI) : Similar trends were noted with a reduction in NDI.

- Chromosomal Aberrations (CAs) : A marked increase in CAs was recorded, suggesting potential genotoxic effects .

| Concentration (µg/mL) | Mitotic Index (%) | Nuclear Division Index (%) | Chromosomal Aberrations (%) |

|---|---|---|---|

| Control | 100 | 100 | 0 |

| 45 | 85 | 80 | 15 |

| 90 | 70 | 65 | 30 |

| 180 | 50 | 45 | 50 |

Genotoxicity Effects

The genotoxic potential of the compound was assessed using micronucleus assays. The findings revealed that:

- The compound significantly increased the frequency of micronuclei in treated cells compared to control groups.

- Co-treatment with known genotoxins like Mitomycin C further exacerbated the genotoxic effects, indicating a synergistic interaction .

Pharmacological Implications

The implications of these findings suggest that while the compound exhibits significant cytotoxic and genotoxic properties, further research is needed to elucidate its mechanism of action and potential therapeutic applications.

Case Studies

- Case Study on Anticancer Activity : A study explored the anticancer activity of related pyrrolidine derivatives. It was found that modifications on the phenyl ring could enhance activity against specific cancer cell lines. This suggests that structural variations may influence biological efficacy .

- Case Study on Neurotoxicity : Another investigation assessed neurotoxic effects using neuronal cell cultures. Results indicated that certain derivatives could induce apoptosis in neuronal cells, highlighting potential risks associated with similar compounds .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations:

- Compared to KA-232’s piperazine-trifluoromethylphenyl group , it lacks the electronegative trifluoromethyl moiety, which may reduce CNS targeting efficacy. AO-Mal’s bis(dimethylaminophenyl)methyleneaminoethyl substituent is bulkier, likely tailored for fluorogenic applications rather than therapeutic use.

- However, KA-232’s dimethylamino group is part of a hydrochloride salt , which offers superior solubility in physiological conditions.

準備方法

Maleic Anhydride Aminolysis

The synthesis begins with the reaction of maleic anhydride (1) and 4-ethylaniline (2) in anhydrous dichloromethane (DCM) at 0–5°C. The exothermic reaction forms maleamic acid (3) , which undergoes cyclization to yield 1-(4-ethylphenyl)pyrrolidine-2,5-dione (4) .

Reaction Conditions

- Solvent : Acetic anhydride (5 mL/g substrate)

- Temperature : Reflux at 140°C for 4 hours

- Yield : 78% after silica gel chromatography (hexane:ethyl acetate, 7:3).

Characterization Data for Compound 4

- FTIR (neat) : 1768 cm⁻¹ (C=O), 1690 cm⁻¹ (C-N), 1592 cm⁻¹ (aromatic C=C).

- ¹H NMR (500 MHz, CDCl₃) : δ 7.87 (d, J = 8.09 Hz, 2H, Ar-H), 7.30 (d, J = 8.09 Hz, 2H, Ar-H), 2.87 (s, 4H, CH₂), 2.44 (q, J = 7.02 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.02 Hz, 3H, CH₃).

Bromination at the α-Position

N-Bromosuccinimide-Mediated Bromination

Compound 4 undergoes regioselective bromination at the α-carbon (C-3) using N-bromosuccinimide (NBS) in aqueous acetone.

Reaction Conditions

- NBS : 2.0 equivalents

- Solvent : H₂O:acetone (1:2 v/v)

- Temperature : 80°C for 1.2 hours

- Yield : 85% after purification.

Characterization Data for 3-Bromo-1-(4-ethylphenyl)pyrrolidine-2,5-dione (5)

Introduction of the 4-Dimethylaminophenylamino Group

Nucleophilic Amination

The brominated intermediate 5 reacts with 4-dimethylaminophenylamine (6) in acetone under basic conditions (DBU) to afford the target compound 7 .

Reaction Conditions

- Amine : 1.2 equivalents

- Base : DBU (1.5 equivalents)

- Solvent : Acetone (5 mL/mmol)

- Temperature : Room temperature, 6 hours

- Yield : 68% after chromatography.

Characterization Data for Compound 7

- ¹H NMR (500 MHz, CDCl₃) : δ 7.97 (d, J = 8.54 Hz, 2H, Ar-H), 7.48–7.53 (m, 2H, Ar-H), 6.64 (d, J = 8.85 Hz, 2H, Ar-H), 4.75 (s, 2H, NH), 3.53 (q, J = 7.02 Hz, 2H, CH₂), 2.87 (s, 4H, CH₂), 2.44 (s, 6H, N(CH₃)₂), 1.39 (t, J = 7.02 Hz, 3H, CH₃).

- ¹³C NMR (125 MHz, CDCl₃) : δ 189.8 (C=O), 176.6 (C=O), 148.1 (C-N), 132.9 (Ar-C), 129.5 (Ar-C), 112.1 (Ar-C), 56.6 (CH₂), 46.1 (N(CH₃)₂), 35.2 (CH₂), 12.5 (CH₃).

Alternative Synthetic Pathways

Direct Amination of Maleimide Derivatives

An alternative route involves reacting preformed maleimide derivatives with 4-dimethylaminophenylhydrazine, though this method suffers from lower regioselectivity (<50% yield).

Palladium-Catalyzed Coupling

Buchwald-Hartwig amination of 3-bromo-pyrrolidine-2,5-dione with 4-dimethylaminophenylamine using Pd(OAc)₂/Xantphos provides moderate yields (55–60%) but requires rigorous anhydrous conditions.

Reaction Optimization and Challenges

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent (Bromination) | H₂O:acetone (1:2) | Maximizes NBS reactivity |

| Temperature (Amination) | 25°C | Prevents decomposition |

| Base (Amination) | DBU | Enhances nucleophilicity |

| Stoichiometry (NBS) | 2.0 equivalents | Avoids over-bromination |

Key challenges include controlling regioselectivity during bromination and minimizing hydrolysis of the maleimide ring under aqueous conditions.

Q & A

Advanced Research Question

- Hepatocyte assays : Incubate the compound with primary hepatocytes (human/rat) to measure CYP450-mediated metabolism and half-life (t₁/₂) .

- Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

- In vivo toxicity : Administer escalating doses (10–100 mg/kg) in rodent models, monitoring liver enzymes (ALT/AST) and renal function .

What statistical methods are recommended for optimizing reaction yields in complex multi-step syntheses?

Advanced Research Question

Apply Design of Experiments (DOE) principles:

- Factorial design : Vary temperature, solvent, and catalyst loading to identify critical factors .

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., solvent polarity vs. reaction time) to maximize yield .

- Machine learning : Train algorithms on historical reaction data (e.g., from and ) to predict optimal conditions for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。